molecular formula C20H21N5O B11220120 7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11220120
M. Wt: 347.4 g/mol
InChI Key: VVKKLKOJFUBBFZ-UHFFFAOYSA-N
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Description

7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of tetrazolopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of the core tetrazolopyrimidine structure, followed by the introduction of the methoxyphenyl and propan-2-ylphenyl groups through various substitution reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are efficient, cost-effective, and environmentally friendly. This often requires optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolopyrimidines: Other compounds in this class share similar structural features and biological activities.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups often exhibit comparable chemical properties.

Uniqueness

What sets 7-(2-Methoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

7-(2-methoxyphenyl)-5-(4-propan-2-ylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H21N5O/c1-13(2)14-8-10-15(11-9-14)17-12-18(25-20(21-17)22-23-24-25)16-6-4-5-7-19(16)26-3/h4-13,18H,1-3H3,(H,21,22,24)

InChI Key

VVKKLKOJFUBBFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC=CC=C4OC

Origin of Product

United States

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